molecular formula C10H28N2O5Si2 B14438302 3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) CAS No. 76712-65-7

3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine)

Cat. No.: B14438302
CAS No.: 76712-65-7
M. Wt: 312.51 g/mol
InChI Key: CMNVPGMSJAEGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) linkages and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) typically involves the reaction of 1,1,3,3-Tetramethoxydisiloxane with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, to facilitate the formation of the Si-N bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into silane derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the development of novel therapeutic agents.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and coordinate with metal ions, influencing catalytic processes. The Si-O-Si linkages provide structural stability and flexibility, making it suitable for use in materials science and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3,3-Tetramethyldisiloxane
  • 1,3-Bis(aminopropyl)tetramethyldisiloxane
  • Hexamethyldisiloxane

Uniqueness

3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)di(propan-1-amine) is unique due to its combination of methoxy and amine functional groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and chemical intermediates.

Properties

CAS No.

76712-65-7

Molecular Formula

C10H28N2O5Si2

Molecular Weight

312.51 g/mol

IUPAC Name

3-[[3-aminopropyl(dimethoxy)silyl]oxy-dimethoxysilyl]propan-1-amine

InChI

InChI=1S/C10H28N2O5Si2/c1-13-18(14-2,9-5-7-11)17-19(15-3,16-4)10-6-8-12/h5-12H2,1-4H3

InChI Key

CMNVPGMSJAEGMN-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCN)(OC)O[Si](CCCN)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.